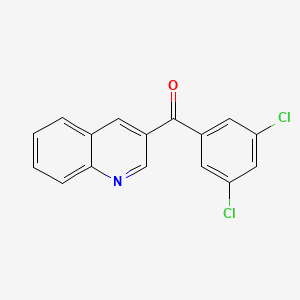
4-(3,4-Difluorobenzoyl)quinoline; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Difluorobenzoyl)quinoline, also known as DFQ, is a compound that belongs to the family of quinoline derivatives. It has a molecular formula of C16H9F2NO and a molecular weight of 269.25 .
Molecular Structure Analysis
The molecular structure of 4-(3,4-Difluorobenzoyl)quinoline consists of a quinoline core with a 3,4-difluorobenzoyl group attached to it . The exact structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4-Difluorobenzoyl)quinoline include a predicted boiling point of 424.7±40.0 °C, a predicted density of 1.324±0.06 g/cm3, and a predicted pKa of 1.83±0.13 .Wissenschaftliche Forschungsanwendungen
Quinoline derivatives, including 4-(3,4-Difluorobenzoyl)quinoline, play a pivotal role in various scientific research fields due to their diverse biological activities and applications. These compounds are known for their heterocyclic structure containing a benzene ring fused with a pyrazine ring, making them an area of interest for their pharmacological and chemical properties (Aastha Pareek and Dharma Kishor, 2015).
Anticancer and Antimicrobial Applications
Quinoline and its analogs have been extensively studied for their potential in anticancer and antimicrobial drug development. Quinine, one of the most famous quinoline alkaloids, has historically been a major antimalarial drug, while compounds like camptothecin have opened new areas in anticancer drug development due to their significant bioactivities, including antitumor, antibacterial, antifungal, and antiparasitic effects (Xiao-fei Shang et al., 2018).
Corrosion Inhibition
In addition to pharmacological applications, quinoline derivatives are recognized for their anticorrosive properties. These compounds show effectiveness against metallic corrosion, making them valuable in various industrial applications. Their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding underlines their utility as corrosion inhibitors (C. Verma et al., 2020).
Optoelectronic Materials
The synthesis and application of quinazoline derivatives for electronic devices have seen significant research interest. These compounds, including functionalized quinazolines and pyrimidines, are investigated for their luminescent properties and applications in photo- and electroluminescence, making them of great value in the creation of novel optoelectronic materials. This includes applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors (G. Lipunova et al., 2018).
Safety and Hazards
The safety data sheet for 3,4-Difluorobenzoyl chloride, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-13-6-5-11(8-14(13)18)16(20)12-7-10-3-1-2-4-15(10)19-9-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNCLQVQTCTEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorobenzoyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














